REACTION_CXSMILES
|
Cl.[F:2][C:3]([F:13])([F:12])[C:4]1[CH:11]=[CH:10][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1.[Cl:14][C:15]1[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[C:16]=1[C:17](Cl)=[O:18]>O1CCCC1.C(N(CC)CC)C>[Cl:14][C:15]1[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[C:16]=1[C:17]([NH:9][CH2:8][C:7]1[CH:10]=[CH:11][C:4]([C:3]([F:12])([F:13])[F:2])=[CH:5][CH:6]=1)=[O:18] |f:0.1|
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Name
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Quantity
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21.1 g
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Type
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reactant
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Smiles
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Cl.FC(C1=CC=C(CN)C=C1)(F)F
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Name
|
|
Quantity
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20.9 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)Cl)C(=CC=C1)Cl
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C(=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |